molecular formula C25H19ClF3N5O2S B11966464 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11966464
M. Wt: 546.0 g/mol
InChI Key: LIXPYCTYWSEVSH-AMVVHIIESA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. The synthetic route may include the formation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the addition of the sulfanyl and hydrazide functionalities. Industrial production methods would likely optimize these steps for efficiency and yield, potentially using catalysts and specific reaction conditions to enhance the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: Its unique chemical structure could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide include:

Properties

Molecular Formula

C25H19ClF3N5O2S

Molecular Weight

546.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H19ClF3N5O2S/c1-36-20-12-6-16(7-13-20)23-32-33-24(34(23)19-10-8-18(26)9-11-19)37-15-22(35)31-30-14-17-4-2-3-5-21(17)25(27,28)29/h2-14H,15H2,1H3,(H,31,35)/b30-14+

InChI Key

LIXPYCTYWSEVSH-AMVVHIIESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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